molecular formula C10H5ClFN3O3 B8503410 4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine CAS No. 864246-07-1

4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine

Cat. No. B8503410
M. Wt: 269.61 g/mol
InChI Key: YUEMRDNFBHCKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H5ClFN3O3 and its molecular weight is 269.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

864246-07-1

Product Name

4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine

Molecular Formula

C10H5ClFN3O3

Molecular Weight

269.61 g/mol

IUPAC Name

4-chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine

InChI

InChI=1S/C10H5ClFN3O3/c11-9-4-10(14-5-13-9)18-6-1-2-8(15(16)17)7(12)3-6/h1-5H

InChI Key

YUEMRDNFBHCKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC=N2)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 2,6-dichloropyrimidine (5.0 g) and 3-fluoro-4-nitrophenol (6.11 g) in 1-methyl-2-pyrrolidinone (25 ml) at room temperature under a nitrogen atmosphere, diisopropylethylamine (6.81 ml) was added and the mixture was stirred for 13 hours at 50° C. The reaction mixture was cooled to room temperature and then partitioned between ethyl acetate and water. The separated organic layer was washed with water, 1N aqueous sodium hydroxide, water, 10% aqueous potassium hydrogen sulfate and brine in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and then ethyl acetate (25 ml) was added to the residue to precipitate crystals. The crystals were filtered and subjected to aeration drying to provide the title compound (2.61 g, 30%) as white crystals. The filtrate was concentrated under reduced pressure, and then diethyl ether (30 ml) was added to the resultant residue and the mixture was stirred. The precipitated crystals were filtered, washed with diethyl ether (5 ml×2) and subjected to aeration drying to provide the title compound (3.98 g, 44%) as white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.81 mL
Type
reactant
Reaction Step Two
Yield
30%

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